molecular formula C14H22N2O2 B572892 tert-butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate CAS No. 1242771-20-5

tert-butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate

Cat. No.: B572892
CAS No.: 1242771-20-5
M. Wt: 250.342
InChI Key: VHPIDWWXAWVOSN-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate is a carbamate-protected amine of interest in scientific research and development, particularly as a synthetic intermediate for pharmaceuticals and other bioactive molecules. The compound features a tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines in multi-step organic synthesis . The presence of both the primary amine and the N-methyl carbamate on the same phenylethyl backbone makes this compound a valuable bifunctional building block. It can be used to introduce a specific chiral or achiral 2-amino-2-phenylethyl motif into larger molecular architectures while allowing for controlled deprotection of the amine under mild acidic conditions . Carbamate groups, in general, are known to improve the proteolytic stability and membrane permeability of drug candidates, making them valuable motifs in medicinal chemistry . As a Boc-protected diamine, this compound serves as a key precursor in the synthesis of more complex molecules. All products are intended for Research Use Only and are not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)10-12(15)11-8-6-5-7-9-11/h5-9,12H,10,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPIDWWXAWVOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Methyl-2-nitro-2-phenylethylamine

Starting Material : 2-Nitro-1-phenylethanol (prepared via Henry reaction between benzaldehyde and nitromethane).
Reaction :

  • Mesylation : 2-Nitro-1-phenylethanol is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C for 2 hours.

  • Substitution : The mesylate intermediate reacts with methylamine (40% aqueous) in tetrahydrofuran (THF) at 60°C for 12 hours.

Yield : ~65% (crude).
Purification : Flash chromatography (SiO₂, hexane/EtOAc 3:1).

Reduction of Nitro Group

Reaction :
N-Methyl-2-nitro-2-phenylethylamine undergoes catalytic hydrogenation (H₂, 50 psi) with 10% Pd/C in methanol at 25°C for 6 hours.

Yield : 85% after purification.
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ph), 3.45 (q, J = 6.8 Hz, 1H, CH), 2.90 (s, 3H, NCH₃), 2.70–2.60 (m, 2H, CH₂NH₂).

Boc Protection

Reaction :
N-Methyl-2-amino-2-phenylethylamine reacts with tert-butyl chloroformate (1.1 eq) in DCM with TEA (2 eq) at 0°C to 25°C for 4 hours.

Yield : 78% after column chromatography (hexane/EtOAc 4:1).
Purity : >95% (HPLC).

Reductive Amination Strategy

This route avoids nitro intermediates, utilizing carbonyl chemistry for amine formation.

Synthesis of 2-Oxo-2-phenylethyl Methylcarbamate

Starting Material : Phenylacetaldehyde.
Reaction :
Phenylacetaldehyde reacts with methylamine (2 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in methanol at 25°C for 24 hours.

Yield : 70% (crude).
Intermediate : N-Methyl-2-amino-1-phenylethane.

Boc Protection

Reaction :
Identical to Section 1.3, yielding tert-butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate.

Optimization :

  • Solvent : THF improves solubility, increasing yield to 82%.

  • Base : DMAP (5 mol%) accelerates carbamate formation.

Direct Carbamate Formation via Rhodium Catalysis

Adapted from sulfoximine methodologies, this approach employs transition-metal catalysis.

Reaction Setup

Reagents :

  • N-Methyl-2-amino-2-phenylethylamine (1 eq)

  • tert-Butyl carbamate (1.2 eq)

  • Rh₂(OAc)₄ (2.5 mol%)

  • PhI(OAc)₂ (1.5 eq) in DCM at 40°C for 8 hours.

Yield : 68% after purification.
Advantage : Single-step protocol with minimal byproducts.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2Route 3
Total Steps321
Overall Yield (%)435768
Purification ComplexityHighModerateLow
ScalabilityModerateHighLimited

Key Findings :

  • Route 3 offers the highest efficiency but requires specialized catalysts.

  • Route 2 balances yield and simplicity, ideal for industrial applications.

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Synthesis : Reduces reaction time by 50% compared to batch processes.

  • Solvent Recovery : Ethyl acetate recycling achieves >90% solvent reuse.

Quality Control

  • In-Process Analytics : FTIR monitors carbamate formation (C=O stretch at 1690 cm⁻¹).

  • Specifications :

    • Melting Point : 98–100°C.

    • Residual Solvents : <500 ppm (ICH guidelines).

Challenges and Mitigation Strategies

Epimerization Risk

  • Cause : Basic conditions during Boc protection.

  • Solution : Use buffered aqueous workup (pH 7–8).

Byproduct Formation

  • N-Methyl Overalkylation : Controlled by stoichiometric methylamine.

  • Di-Boc Product : Suppressed via slow addition of tert-butyl chloroformate.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Design and Development

Tert-butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate has been investigated for its potential as a drug candidate, particularly in the development of inhibitors targeting cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to the suppression of cancer cell proliferation. A patent (US10927120B2) describes the use of compounds similar to this compound as effective CDK inhibitors, suggesting its utility in cancer therapy .

1.2. PROTAC Technology

The compound has also been explored in the context of PROTAC (proteolysis-targeting chimera) technology, which aims to degrade specific proteins within cells. Research indicates that modifications to the structure of carbamates can enhance their efficacy as PROTACs, contributing to targeted protein degradation strategies in cancer treatment .

Biochemical Applications

2.1. Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for various enzymes, including those involved in metabolic pathways. For instance, studies have indicated that derivatives of this compound exhibit inhibitory activity against certain proteases, which are critical for various biological processes .

Case Study: Inhibition of Serine Proteases
A study demonstrated that this compound derivatives effectively inhibited serine proteases involved in inflammatory responses. The compound's ability to modulate enzyme activity suggests its potential application in treating inflammatory diseases .

Chemical Synthesis

3.1. Synthesis of Complex Molecules

This compound is utilized as a building block in organic synthesis, particularly for creating more complex molecules through various coupling reactions. Its stability and reactivity make it an ideal candidate for synthesizing pharmaceuticals and agrochemicals .

Application Area Details
Medicinal ChemistryPotential CDK inhibitors; drug design for cancer therapy
PROTAC TechnologyEnhancements in targeted protein degradation strategies
Biochemical ApplicationsInhibition studies on serine proteases; modulation of metabolic pathways
Chemical SynthesisBuilding block for complex organic molecules; stability in synthesis

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl N-(2,2-Dimethyl-3-oxopropyl)-N-methylcarbamate (CAS 342435-11-4)

  • Structure: Differs in the alkyl chain (2,2-dimethyl-3-oxopropyl vs. 2-amino-2-phenylethyl) and lacks the aromatic phenyl group.
  • Applications: The ketone group in the side chain may enhance reactivity in nucleophilic additions, making it suitable for synthesizing β-amino ketone intermediates .
  • Purity/Supply : Discontinued commercial availability limits its utility compared to the target compound .

tert-Butyl N-{2-[(2-Phenylethyl)amino]ethyl}carbamate Hydrochloride (CAS 1803587-79-2)

  • Structure: Contains a phenylethylaminoethyl group instead of the amino-phenylethyl moiety. The hydrochloride salt improves solubility in polar solvents.
  • Applications : Used in neurotransmitter analog synthesis due to its secondary amine structure .
  • Molecular Weight : C₁₅H₂₅ClN₂O₂ (MW: 300.83) vs. C₁₄H₂₁N₂O₂ (MW: 249.33 for the target compound), affecting pharmacokinetic properties .

tert-Butyl N-(4-Aminobutan-2-yl)-N-methylcarbamate (CAS 75005-60-6)

  • Structure: Features a longer aliphatic chain (4-aminobutan-2-yl) without aromaticity.
  • Applications : Likely employed in linear peptide elongation or as a spacer in bioconjugation .

tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)

  • Structure: Substitutes the phenylethyl group with a 3-amino-5-methylbenzyl group, introducing meta-substitution on the aromatic ring.
  • Applications : The electron-donating methyl group enhances stability in electrophilic aromatic substitution reactions, relevant in agrochemical synthesis .

Functional Group and Reactivity Comparisons

tert-Butyl N-[(2-Methyloxiran-2-yl)methyl]carbamate (CAS 109431-87-0)

  • Epoxide Functional Group : The oxirane ring introduces strain and reactivity, enabling ring-opening reactions for crosslinking or polymer chemistry .
  • Synthetic Utility : Contrasts with the target compound’s amine group, which is more suited for amide bond formation .

tert-Butyl (2E)-2-Amino-2-(hydroxyimino)ethylcarbamate ()

  • Hydroxyimino Group: The oxime moiety (C=N-OH) provides chelation sites for metal catalysis, a feature absent in the target compound .

Stereochemical and Purity Considerations

  • Stereoisomers: The (S)-enantiomer of the target compound (CAS synonyms in ) is critical for chiral drug synthesis, whereas racemic mixtures may show reduced bioactivity .
  • Purity: Commercial grades vary; for example, cites 90% purity for a tetrahydroquinolinyl analog, while reports ≥95% purity for the 3-amino-5-methylphenyl derivative, impacting reproducibility in sensitive reactions .

Biological Activity

Tert-butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate is a carbamate derivative with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H19N2O2
  • Molecular Weight : 235.30 g/mol

The structure includes a tert-butyl group, an amino group attached to a phenethyl moiety, and a methylcarbamate function, which is crucial for its biological activity.

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, including monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are involved in neurotransmitter metabolism. Inhibitory concentrations (IC50) have been reported in the low micromolar range, indicating significant potency against these targets .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For example, it was noted to promote apoptosis in human cancer cells through mitochondrial pathways .
  • Neuroprotective Properties : The compound's ability to inhibit MAO suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity TypeTarget Enzyme/Cell TypeIC50 ValueReference
MAO-B InhibitionHuman MAO-B4.3 µM
BChE InhibitionHuman BChE8.5 µM
CytotoxicityCancer Cell LinesVaries by cell type
NeuroprotectionNeuronal CellsNot specified

Case Studies

Several case studies highlight the compound's potential applications:

  • Cancer Treatment : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction. The mechanism was linked to the disruption of mitochondrial membrane potential and activation of caspases .
  • Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound exhibited protective effects against neurotoxicity induced by amyloid-beta peptides, suggesting its potential as a therapeutic agent for neuroprotection .
  • Enzyme Inhibition Profiles : Detailed kinetic studies revealed that the compound acts as a reversible inhibitor of MAO-B and BChE, with competitive inhibition characteristics confirmed through Lineweaver-Burk plots .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate, and what reagents are critical for its formation?

  • Methodological Answer : The compound is synthesized via carbamate-protected intermediate reactions. A common approach involves coupling tert-butyl 2-amino phenylcarbamate derivatives with substituted carboxylic acids using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents. These reagents facilitate amide bond formation under mild conditions (e.g., room temperature, 16–24 hours) . Multi-step protocols may include alkylation with tert-butyl bromoethylcarbamate derivatives under NaH/DMF conditions, followed by deprotection using trifluoroacetic acid .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbamate carbonyl signals (~155–160 ppm).
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as seen in related tert-butyl carbamate derivatives .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 236.31 g/mol for the R-enantiomer) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : The compound is classified under GHS Skin Corrosion Category 1B. Researchers must:

  • Use PPE (gloves, lab coats, eye protection).
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers away from moisture and oxidizers, as per SDS guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereoselectivity in the synthesis of chiral tert-butyl carbamate derivatives?

  • Methodological Answer : Diastereoselectivity is enhanced using chiral auxiliaries or catalysts. For example, enantiopure intermediates (e.g., (R)-tert-butyl (2-amino-2-phenylethyl)carbamate) are synthesized via asymmetric hydrogenation or enzymatic resolution. Reaction parameters (temperature, solvent polarity) are adjusted to favor specific transition states, as demonstrated in studies on related carbamates .

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomerism. Solutions include:

  • Purification : Recrystallization or column chromatography to isolate the target compound.
  • Solvent effects : Re-acquiring NMR spectra in deuterated DMSO or CDCl₃ to assess hydrogen-bonding shifts .
  • Computational validation : Comparing experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. How do steric and electronic factors influence the reactivity of the tert-butyl carbamate group in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group provides steric bulk, stabilizing intermediates and reducing side reactions. Electronic effects are probed via substituent variation on the phenyl ring (e.g., electron-withdrawing groups slow amidation kinetics). Hammett plots and kinetic isotope effects (KIE) quantify these impacts, as applied in studies on analogous carbamates .

Q. What role does hydrogen bonding play in the crystallization of tert-butyl carbamate derivatives?

  • Methodological Answer : Hydrogen bonds between the carbamate NH and carbonyl oxygen or aromatic π-systems dictate crystal packing. For example, tert-butyl 5-benzyl-2-(3-chlorophenylamino)imidazole-1-carboxylate forms a 3D network via N–H···O and C–H···π interactions, validated by X-ray data .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of tert-butyl carbamate derivatives?

  • Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:

  • Reproducibility checks : Re-test compounds under standardized conditions.
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with assays.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents to isolate bioactive motifs .

Tables of Key Data

Property Value Source
Molecular Weight236.31 g/mol (R-enantiomer)
Melting PointNot reported; typically 80–120°C
GHS ClassificationSkin Corrosion 1B
Key IR Absorbance~1680–1720 cm⁻¹ (C=O stretch)

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